molecular formula C6H8BrN B14450057 3-Methylpyridine--hydrogen bromide (1/1) CAS No. 75190-96-4

3-Methylpyridine--hydrogen bromide (1/1)

Cat. No.: B14450057
CAS No.: 75190-96-4
M. Wt: 174.04 g/mol
InChI Key: SAQQWUTWJKAABW-UHFFFAOYSA-N
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Description

3-Methylpyridine–hydrogen bromide (1/1) is a chemical compound that consists of 3-methylpyridine and hydrogen bromide in a 1:1 ratioIt is an important intermediate in various chemical reactions and has applications in the pharmaceutical and agricultural industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylpyridine–hydrogen bromide typically involves the reaction of 3-methylpyridine with hydrogen bromide. One common method is the bromination of 3,5-dimethylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction yields 3-(bromomethyl)-5-methylpyridine, which can then be treated with hydrogen bromide to form 3-methylpyridine hydrobromide .

Industrial Production Methods

For large-scale industrial production, a more efficient and environmentally friendly method involves the use of 5-methylnicotinic acid as the starting material. The process includes esterification with methanol in the presence of thionyl chloride, followed by reduction with sodium borohydride to obtain (5-methylpyridin-3-yl)methanol. This intermediate is then treated with hydrogen bromide in xylene to produce 3-methylpyridine hydrobromide .

Chemical Reactions Analysis

Types of Reactions

3-Methylpyridine–hydrogen bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation Reactions: The methyl group in 3-methylpyridine can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: The compound can be reduced to form different hydrogenated derivatives.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Sodium Borohydride: Used for reduction reactions.

    Hydrogen Bromide: Used for the formation of hydrobromide salts.

Major Products

    3-(Bromomethyl)-5-methylpyridine: An intermediate in the synthesis of 3-methylpyridine hydrobromide.

    Various Derivatives: Formed through substitution, oxidation, and reduction reactions.

Scientific Research Applications

3-Methylpyridine–hydrogen bromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-methylpyridine–hydrogen bromide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different chemical reactions, depending on the reaction conditions. It can also interact with enzymes and receptors in biological systems, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    3-Picoline: Another name for 3-methylpyridine, which is a positional isomer of methylpyridine.

    4-Methylpyridine: A positional isomer with the methyl group attached at the 4-position of the pyridine ring.

    2-Methylpyridine: A positional isomer with the methyl group attached at the 2-position of the pyridine ring.

Uniqueness

3-Methylpyridine–hydrogen bromide is unique due to its specific chemical structure and reactivity. The presence of the bromine atom allows for various substitution reactions, making it a valuable intermediate in organic synthesis. Its applications in pharmaceuticals and agrochemicals further highlight its importance in scientific research and industry .

Properties

75190-96-4

Molecular Formula

C6H8BrN

Molecular Weight

174.04 g/mol

IUPAC Name

3-methylpyridine;hydrobromide

InChI

InChI=1S/C6H7N.BrH/c1-6-3-2-4-7-5-6;/h2-5H,1H3;1H

InChI Key

SAQQWUTWJKAABW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC=C1.Br

Origin of Product

United States

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